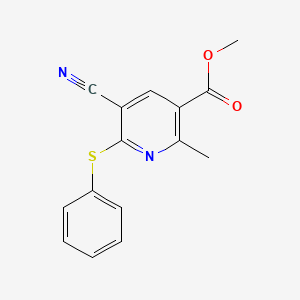
Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate typically involves the reaction of 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
化学反応の分析
Types of Reactions
Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学的研究の応用
Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate
生物活性
Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the chemical formula C11H13N3O2S and features a pyridine ring with several functional groups, including a cyano group, a methyl group, and a phenylsulfanyl group. These structural characteristics contribute to its reactivity and biological properties.
Research indicates that similar compounds exhibit various biological activities, including:
- Anti-inflammatory effects : Compounds with similar structures often modulate inflammatory pathways.
- Antimicrobial properties : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer activity : Certain nicotinate derivatives are being explored for their potential to inhibit cancer cell proliferation.
The specific mechanisms by which this compound exerts its effects remain to be fully elucidated, necessitating further investigation into its pharmacological profile .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation through modulation of cytokine release. |
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |
| Anticancer | May inhibit the growth of various cancer cell lines; further studies are needed for validation. |
Case Studies and Research Findings
- Anti-inflammatory Activity : A study on related compounds indicated that modifications in the phenylsulfanyl group could enhance anti-inflammatory effects by altering lipophilicity, which influences cellular interactions .
- Antimicrobial Properties : Similar compounds demonstrated significant antimicrobial activity against clinically relevant strains, suggesting that this compound may possess comparable properties .
- Anticancer Activity : Preliminary research suggests potential anticancer effects; however, comprehensive studies are necessary to confirm these findings and explore the underlying mechanisms .
Future Directions
The exploration of this compound's biological activity is still in its infancy. Future research should focus on:
- In vitro and in vivo studies : To validate the compound's efficacy and safety profile.
- Mechanistic studies : To elucidate how the compound interacts with specific molecular targets.
- Structure-activity relationship (SAR) analysis : To optimize the compound for enhanced biological activity.
特性
IUPAC Name |
methyl 5-cyano-2-methyl-6-phenylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-13(15(18)19-2)8-11(9-16)14(17-10)20-12-6-4-3-5-7-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOINKPYDFDGQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SC2=CC=CC=C2)C#N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













